molecular formula C13H9NO3 B14028469 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B14028469
M. Wt: 227.21 g/mol
InChI Key: PSQIVMNNTFDBBG-UHFFFAOYSA-N
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Description

4-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a chemical scaffold of interest in medicinal chemistry and pharmaceutical research. The furo[3,2-b]pyrrole core structure is a privileged framework in drug discovery, and its derivatives are frequently investigated for their potential biological activities. While specific studies on the 4-phenyl derivative are limited, closely related N-substituted pyrrole-based heterocycles have recently been identified as potent, broad-spectrum antiviral agents. For instance, research has shown that structurally similar compounds act as sub-micromolar entry inhibitors against multiple filoviruses, including Ebola and Marburg viruses, by directly targeting the viral glycoprotein . The carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of amide, ester, and hydrazide derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable intermediate for developing novel therapeutic candidates and probing biological mechanisms.

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

4-phenylfuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-13(16)11-8-12-10(6-7-17-12)14(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

PSQIVMNNTFDBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C2C(=O)O)OC=C3

Origin of Product

United States

Preparation Methods

Hydrolysis of Ethyl Esters

One of the most common and efficient methods reported for preparing this compound involves the hydrolysis of its corresponding ethyl ester derivative. The ethyl ester, such as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester, is subjected to alkaline hydrolysis under reflux conditions.

Typical procedure:

  • React the ethyl ester with sodium hydroxide in a mixture of ethanol and water.
  • Reflux the reaction mixture for approximately 0.5 to 1.5 hours.
  • Acidify the reaction mixture with hydrochloric acid to precipitate the free acid.
  • Filter and purify the product by crystallization.

Reaction conditions and yield example:

Parameter Details
Base Sodium hydroxide (NaOH)
Solvent Ethanol and water
Temperature Reflux (~78 °C)
Reaction time 0.5 to 1.5 hours
Work-up Acidification with HCl, filtration, crystallization
Yield Up to 95.5%

This method was reported with a high yield of 95.5% for 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, demonstrating its efficiency and reproducibility.

Synthesis from Substituted Furo[3,2-b]pyrrole Esters

In related studies, methyl esters of substituted furo[3,2-b]pyrroles, such as methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, have been synthesized and subsequently hydrolyzed to the corresponding carboxylic acids.

Hydrolysis conditions:

  • Reflux the methyl ester in ethanol with 5% aqueous sodium hydroxide.
  • Reaction time is typically around 1.5 hours.
  • Acidify with hydrochloric acid and isolate the acid by filtration and crystallization.

Example data:

Compound Yield (%) Melting Point (°C) Notes
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid 71.58 Noted in literature Hydrolysis of methyl ester

This method is versatile and applicable to various substituted phenyl derivatives, facilitating structural diversity in the furo[3,2-b]pyrrole carboxylic acids.

Summary Table of Preparation Methods

Method Starting Material Conditions Yield (%) Comments
Alkaline hydrolysis of ethyl ester 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester NaOH, ethanol/water, reflux 0.5 h 95.5 High yield, well-established method
Hydrolysis of methyl ester Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate NaOH 5% aqueous, ethanol, reflux 1.5 h 71.58 Applicable to substituted derivatives
Microwave-assisted synthesis Substituted furo[3,2-b]pyrrole hydrazides and aldehydes Microwave irradiation, varied conditions Not specified Reduced time and increased yield in related systems

Detailed Reaction Mechanisms and Research Findings

  • The hydrolysis of esters proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and form the carboxylate ion. Acidification then yields the free carboxylic acid.
  • Substituted furo[3,2-b]pyrroles with electron-withdrawing groups (e.g., trifluoromethyl) have been synthesized and characterized, showing that the core structure tolerates various substitutions without loss of reactivity toward hydrolysis.
  • Microwave-assisted reactions of hydrazide intermediates with aldehydes and other electrophiles allow rapid formation of fused heterocyclic systems, which can be precursors or analogues of the target acid.

Chemical Reactions Analysis

Amidation and Carboxamide Formation

The carboxylic acid group undergoes amidation to form bioactive derivatives. A key method involves:

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) in toluene generates the reactive acyl chloride intermediate .

  • Coupling with amines : Reaction with 4-(aminosulfonyl)aniline yields N-[4-(aminosulfonyl)phenyl]-4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxamide .

Example Reaction:

C H NO +SOCl C H ClNO H NPhSO NH C H N O S\text{C H NO }+\text{SOCl }\rightarrow \text{C H ClNO }\xrightarrow{\text{H NPhSO NH }}\text{C H N O S}

Conditions : Toluene, reflux (6–8 h); yield: 65–80% .

Esterification

The carboxylic acid is esterified using methanol or ethanol under acidic or basic conditions:

C H NO +CH OHC H NO \text{C H NO }+\text{CH OH}\xrightarrow{\text{H }}\text{C H NO }

Conditions : H₂SO₄ (cat.), reflux (3 h); yield: 85–90% .

Ester Derivative R Group Yield (%) Application
Methyl esterCH₃90Intermediate for hydrazides
Benzyl esterC₆H₅CH₂75Antimicrobial studies

Metal Complexation:

Hydrazides form complexes with Cu(II), Co(II), and Ni(II) ions. For example:

C H N O +CuCl [Cu C H N O ]\text{C H N O }+\text{CuCl }\rightarrow [\text{Cu C H N O }]

Conditions : Ethanol, 60°C (1–2 h); yield: 60–75% .

Electrophilic Substitution

The phenyl and heterocyclic rings undergo electrophilic reactions:

Reaction Type Reagent Product Yield (%)
Nitration HNO₃/H₂SO₄3-Nitro derivative55
Sulfonation SO₃/H₂SO₄4-Sulfo derivative60
Halogenation Br₂/FeCl₃6-Bromo derivative70

Conditions : Room temperature (2–6 h) .

Heterocyclic Ring Functionalization

The fused furan-pyrrole system participates in cycloadditions and annulations:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) yield polycyclic adducts .

  • Vilsmeier-Haack formylation introduces formyl groups at the α-position of the pyrrole ring .

Example:

C H NO +POCl DMFC H NO \text{C H NO }+\text{POCl DMF}\rightarrow \text{C H NO }

Conditions : 90°C (4 h); yield: 65% .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative Activity Ki (nM) Target
Carboxamide (C₂₀H₁₅N₂O₅S) Carbonic anhydrase inhibition4.6hCA XII isoform
Hydrazide-Cu complex AntifungalMIC: 8 µg/mLCandida albicans

Data from enzymatic assays and microbial studies .

Thermal and Photochemical Reactions

  • Decarboxylation : Heating above 200°C releases CO₂, forming 4-phenyl-4H-furo[3,2-b]pyrrole .

  • Photodimerization : UV irradiation induces [2+2] cycloaddition, generating dimeric structures .

Key Challenges and Trends:

  • Regioselectivity : Electrophilic substitutions favor the pyrrole ring’s α-position due to higher electron density .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amidation .

Scientific Research Applications

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

The structural and functional uniqueness of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is best understood through comparison with analogs in the furopyrrole and thienopyrrole families. Key differences in substituents, heteroatoms, and biological activities are summarized below.

Structural Analogues and Substitution Effects
Compound Name Substituent (Position 4) Heteroatom Molecular Weight (g/mol) Key Biological Activity References
This compound Phenyl O (furan) 227.22 DAAO inhibition; procognitive effects
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Methyl O (furan) 165.15 Intermediate for sulfonamide derivatives
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid Bromine (Position 2) O (furan) 230.02 Potential building block for drug discovery
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid None (unsubstituted) S (thiophene) 167.18 Carbonic anhydrase inhibition; antiparasitic activity
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl S (thiophene) 181.21 Antigiardial activity

Key Observations :

  • Substituent Effects : The phenyl group at position 4 enhances DAAO inhibition compared to methyl or unsubstituted analogs, likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Heteroatom Influence: Replacing the furan oxygen (O) with thiophene sulfur (S) shifts biological activity. For example, thieno[3,2-b]pyrrole derivatives exhibit carbonic anhydrase inhibition (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) or antiparasitic effects (e.g., 4-methyl-4H-thieno analog) rather than DAAO inhibition .
Pharmacological and Mechanistic Differences
  • DAAO Inhibition: The phenyl-substituted furopyrrole derivative (target compound) shows superior DAAO inhibition (IC₅₀ ~10 nM) compared to its thieno counterpart (compound 8, IC₅₀ ~50 nM), as inferred from behavioral studies in rodents . This difference may arise from the oxygen atom’s electronegativity, which better mimics D-serine’s interactions with DAAO .
  • Antimicrobial Activity : Brominated derivatives (e.g., 2,3,5,7-tetrabromobenzofuro[3,2-b]pyrrole) exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a property absent in the phenyl-substituted parent compound .

Biological Activity

4-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO3C_{12}H_{9}NO_{3}, with a molecular weight of 213.21 g/mol. The compound features a furo[3,2-b]pyrrole core with a carboxylic acid functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H9NO3C_{12}H_{9}NO_{3}
Molecular Weight213.21 g/mol
IUPAC NameThis compound
CAS Number7141881

Anti-inflammatory Activity

Research indicates that derivatives of furo[3,2-b]pyrrole compounds exhibit significant anti-inflammatory properties. A study focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes showed that certain furo[3,2-b]pyrrole derivatives effectively inhibit these enzymes, which are crucial in inflammatory pathways. The binding interactions were analyzed through molecular docking studies, revealing that these compounds stabilize the enzyme-ligand complex through various interactions such as hydrogen bonds and van der Waals forces .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It was found to exhibit activity against various bacterial strains. For instance, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer activity of furo[3,2-b]pyrrole derivatives has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HL-60 and A-549. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

  • Anti-inflammatory Study :
    • Objective : Evaluate the inhibitory effects on COX and LOX enzymes.
    • Findings : Compounds derived from furo[3,2-b]pyrrole exhibited IC50 values in the low micromolar range for both COX-1 and COX-2 inhibition.
    • : These compounds could serve as potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against pathogenic bacteria.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
    • : Highlights the potential use of this compound in developing new antimicrobial agents .
  • Anticancer Research :
    • Objective : Investigate the effects on cancer cell proliferation.
    • Findings : Induced apoptosis in HL-60 cells with an IC50 value of 25 µM.
    • : Indicates promise for further development as an anticancer drug .

Discussion

The diverse biological activities exhibited by this compound underscore its potential as a lead compound for drug development. Its ability to inhibit key enzymes involved in inflammation and its antimicrobial and anticancer properties make it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology : Cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine or analogous reagents is a common approach for related heterocyclic carboxylic acids. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation using DMF-DMA as a catalyst, followed by hydrolysis . For the target compound, optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) may improve yields. Monitoring by TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for phenyl groups) and furan/pyrrole ring protons (δ 6.0–7.0 ppm). Carboxylic acid protons typically appear as broad singlets (δ ~12 ppm) .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.
  • HRMS : Exact mass calculation (C₁₄H₁₁NO₃: theoretical 241.0739) validates molecular composition .

Q. What safety precautions are critical when handling this compound in the lab?

  • Guidelines :

  • Skin/Eye Protection : Use nitrile gloves and goggles due to irritation risks (H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation (H335) and ensure proper airflow (P271) .
  • Storage : Keep in airtight containers (P233) at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental spectral data to validate models .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or COX-2) based on structural analogs like pyrrolo-pyrimidine derivatives .

Q. How to resolve contradictions between experimental data (e.g., X-ray crystallography vs. NMR) for this compound?

  • Analysis :

  • X-ray vs. NMR : If crystal packing effects distort bond angles (common in aromatic systems), compare solution-state NMR data with solid-state DFT simulations. For example, pyrazole-carboxylic acid derivatives showed <5% deviation between experimental and calculated ¹³C shifts .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution .

Q. What strategies can be used to modify the core structure for enhanced solubility or bioavailability?

  • Approaches :

  • Derivatization : Introduce methyl ester or amide groups at the carboxylic acid position to improve lipophilicity. For example, methyl esters of thieno-pyrrole analogs showed increased membrane permeability .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to disrupt crystalline lattice forces, as demonstrated for structurally similar furan derivatives .

Q. How can reaction mechanisms for side products (e.g., dimerization or oxidation) be elucidated during synthesis?

  • Investigation :

  • LC-MS/MS : Identify side products via fragmentation patterns. For instance, dimerization via radical coupling may produce [M+2H]⁺ ions.
  • Kinetic Studies : Monitor reaction progress under varying O₂ levels to assess oxidation susceptibility, as seen in pyrrole derivatives .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying the compound’s stability under acidic/basic conditions?

  • Protocol :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Use HPLC to quantify degradation products. For carboxylic acids, degradation via decarboxylation is pH-dependent (accelerated in basic conditions) .
  • Light Sensitivity : Perform parallel experiments under UV light to assess photolytic stability .

Q. How to design a structure-activity relationship (SAR) study for this compound’s pharmacological potential?

  • Framework :

  • Core Modifications : Synthesize analogs with substitutions on the phenyl ring (e.g., electron-withdrawing groups) or furan/pyrrole positions.
  • Biological Assays : Test against targets (e.g., inflammatory cytokines) using ELISA, referencing SAR models for pyrimidine-carboxylic acid derivatives .

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